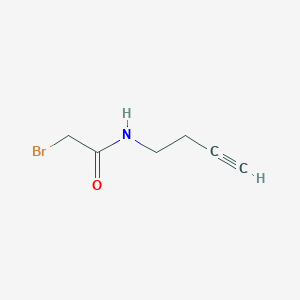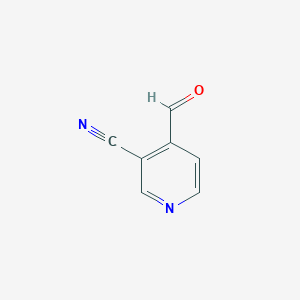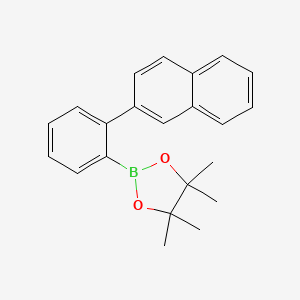
4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the use of boronic acids and appropriate organic substrates. One common method involves the reaction of 2-(naphthalen-2-yl)phenylboronic acid with a suitable reagent under controlled conditions to form the desired dioxaborolane structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The production process may also include purification steps to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts, boronic acids, and halides or triflates.
Conditions: Reactions are usually carried out in solvents such as toluene or water, under an inert atmosphere, and at elevated temperatures.
Major Products Formed: The major products of these reactions are biaryls, which are compounds containing two aromatic rings connected by a single bond. These biaryls are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it a versatile reagent in the construction of biaryls and other aromatic compounds.
Biology: In biological research, the compound is used in the development of bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to form stable carbon-carbon bonds is useful in the synthesis of drug candidates with improved pharmacological properties.
Industry: In the materials industry, this compound is used in the synthesis of organic electronic materials, such as OLEDs (organic light-emitting diodes). Its unique properties make it suitable for use in the development of advanced electronic devices.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety of the compound acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved are typically the organic substrates that undergo the cross-coupling reaction.
Comparación Con Compuestos Similares
2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as an intermediate in the synthesis of OLED red dopant materials.
4,4,5,5-Tetramethyl-2-(4-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane: Another boronic acid derivative with similar applications in cross-coupling reactions.
Uniqueness: 4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane is unique in its ability to form stable biaryls through cross-coupling reactions, making it a valuable reagent in organic synthesis. Its complex molecular structure and versatility in various applications set it apart from other similar compounds.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-naphthalen-2-ylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-12-8-7-11-19(20)18-14-13-16-9-5-6-10-17(16)15-18/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBLLUMMNMOCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729096 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062555-59-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


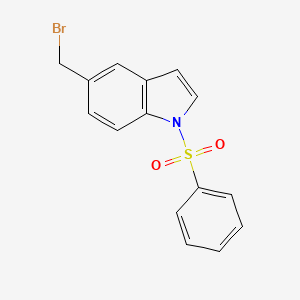

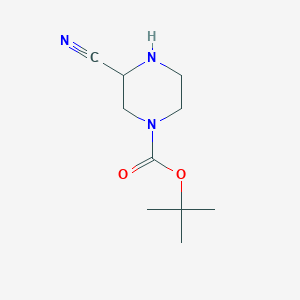



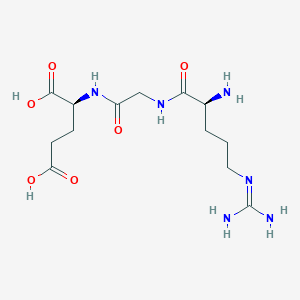
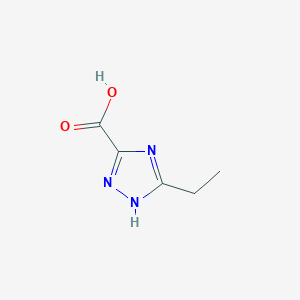
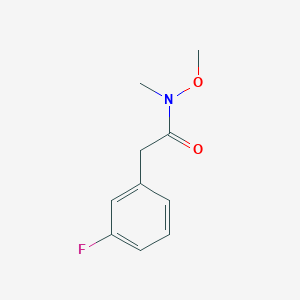
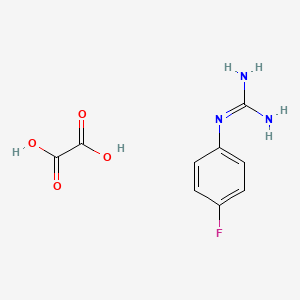
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)
